molecular formula C31H22N2O2 B11560569 17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B11560569
M. Wt: 454.5 g/mol
InChI Key: LGVWGRGISXMAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure. This compound is characterized by its intricate arrangement of phenyl groups and imino functionalities, making it a subject of interest in various fields of chemical research.

Preparation Methods

The synthesis of 17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminophenol with 2-hydroxy-1-naphthaldehyde in the presence of anhydrous ethanol and acetic acid, followed by cyclization and oxidation steps . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings, modifying the compound’s reactivity and applications.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione include:

These compounds highlight the structural diversity and potential for various applications within this class of molecules.

Properties

Molecular Formula

C31H22N2O2

Molecular Weight

454.5 g/mol

IUPAC Name

17-phenyl-1-(phenyliminomethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C31H22N2O2/c34-29-27-26-22-15-7-9-17-24(22)31(25-18-10-8-16-23(25)26,19-32-20-11-3-1-4-12-20)28(27)30(35)33(29)21-13-5-2-6-14-21/h1-19,26-28H

InChI Key

LGVWGRGISXMAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.